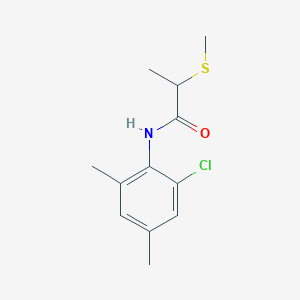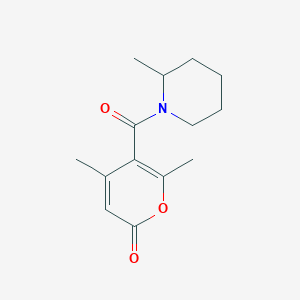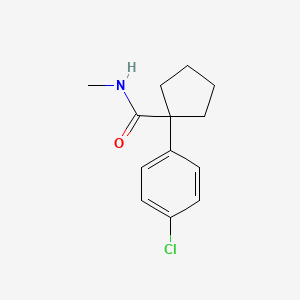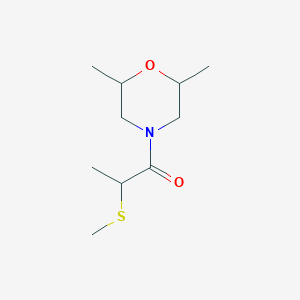
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide, also known as S-amlodipine, is a calcium channel blocker that is commonly used to treat hypertension and angina. It is a chiral compound, with the S enantiomer being the active form. S-amlodipine has several advantages over other calcium channel blockers, including a longer half-life and greater selectivity for vascular smooth muscle cells.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide works by blocking the influx of calcium ions into vascular smooth muscle cells, resulting in vasodilation and decreased peripheral resistance. This leads to a reduction in blood pressure and improved blood flow to the heart and other organs.
Biochemical and Physiological Effects
In addition to its effects on blood pressure and vascular function, this compound has been found to have other biochemical and physiological effects. It has been shown to improve lipid metabolism and reduce oxidative stress in animal models. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action and predictable pharmacokinetics. Additionally, this compound is relatively stable and can be easily synthesized or obtained commercially.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly specific compound that may not be suitable for all research applications. Additionally, this compound has a relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide. One area of interest is the role of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, there is ongoing research on the use of this compound in combination with other drugs for the treatment of hypertension and other cardiovascular diseases. Finally, there is interest in developing new methods for synthesizing this compound and other chiral compounds, which could have implications for drug development and manufacturing.
Synthesemethoden
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide can be synthesized using a variety of methods, including asymmetric synthesis and resolution. The most commonly used method involves the resolution of racemic amlodipine using chiral reagents or chromatography. This results in the separation of the S and R enantiomers, with the S enantiomer being used for therapeutic purposes.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide has been extensively studied for its effects on cardiovascular health. It has been shown to reduce blood pressure and improve endothelial function in patients with hypertension. Additionally, this compound has been found to have beneficial effects on cardiac function and remodeling in patients with heart failure.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNOS/c1-7-5-8(2)11(10(13)6-7)14-12(15)9(3)16-4/h5-6,9H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDUYIRFUEPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)





![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)

![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)


![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)
